molecular formula C9H6INO B8808345 5-Iodoquinolin-6-ol

5-Iodoquinolin-6-ol

Cat. No.: B8808345
M. Wt: 271.05 g/mol
InChI Key: VAJFDWANDMXNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodoquinolin-6-ol is a halogenated quinoline derivative characterized by an iodine substituent at the 5-position and a hydroxyl group at the 6-position of the quinoline scaffold. Quinoline derivatives are widely studied for their pharmacological and chemical properties, including antimicrobial, anticancer, and catalytic activities . Its IUPAC name, this compound, adheres to standardized nomenclature rules, ensuring clarity in scientific communication .

Properties

Molecular Formula

C9H6INO

Molecular Weight

271.05 g/mol

IUPAC Name

5-iodoquinolin-6-ol

InChI

InChI=1S/C9H6INO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H

InChI Key

VAJFDWANDMXNBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2I)O)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

Quinoline derivatives with halogen or hydroxyl substitutions are common in medicinal chemistry. Key analogues include:

Compound Substituents Key Properties Reference
5-Iodoquinolin-6-ol Iodo (C5), -OH (C6) High polarity, potential for radiolabeling, moderate solubility in polar solvents
8-Hydroxyquinoline -OH (C8) Chelating agent, antimicrobial activity, used in metal ion extraction
Chloroquine Cl (C7), side chain Antimalarial drug, lysosomotropic properties General Knowledge
Quinazolin-2-yl thioacetamide derivatives Thiazolidinone, quinazolinyl groups Anticancer activity, synthesized via condensation reactions

Key Observations :

  • Biological Activity: Thioacetamide-linked quinazoline derivatives (e.g., compound 6m in ) exhibit anticancer properties but lack the iodine-mediated radiopharmaceutical utility of this compound.
  • Synthetic Complexity: Halogenation at the 5-position (as in this compound) requires precise regioselective conditions, contrasting with simpler hydroxylation steps for 8-hydroxyquinoline .

Comparison with Non-Quinoline Halogenated Compounds

Halogenated heterocycles like benzodioxole and thiazolidinone derivatives (e.g., compounds 6m, 6n, and 6o in ) share functional group similarities but differ in core structure:

Compound Core Structure Key Features Reference
This compound Quinoline Planar aromatic system, iodine-enhanced reactivity
Compound 6m () Benzodioxole-thiazolidinone Sulfur-containing scaffold, antiproliferative activity
Ag/Cu/Zn complexes Metal-organic Analyzed via ICP-MS/ICP-OES, high thermal stability

Key Differences :

  • Aromaticity vs. Flexibility: Quinoline’s rigid planar structure supports π-π stacking interactions, whereas benzodioxole-thiazolidinone hybrids (e.g., 6m) exhibit conformational flexibility, affecting target binding .
  • Analytical Characterization: Metal complexes (e.g., Ag/Cu/Zn in ) are analyzed using ICP-MS/OES, while this compound’s iodine content may require X-ray crystallography or NMR for structural elucidation.

Research Findings and Data Gaps

  • Synthetic Protocols: highlights multi-step syntheses for thiazolidinone-quinazoline hybrids but lacks specific data on this compound’s preparation .
  • Analytical Techniques: While ICP-MS/OES () is standard for metal analysis , halogenated quinolines like this compound may require alternative methods (e.g., HPLC-MS).

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